Hydroxylamine, O-acetyl-N-picolinoyl-
CAS No.: 89970-83-2
Cat. No.: VC19283433
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89970-83-2 |
---|---|
Molecular Formula | C8H8N2O3 |
Molecular Weight | 180.16 g/mol |
IUPAC Name | (pyridine-2-carbonylamino) acetate |
Standard InChI | InChI=1S/C8H8N2O3/c1-6(11)13-10-8(12)7-4-2-3-5-9-7/h2-5H,1H3,(H,10,12) |
Standard InChI Key | ZFYHQFMLKMOTOH-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)ONC(=O)C1=CC=CC=N1 |
Introduction
Synthesis and Characterization
Synthetic Routes
While no explicit procedure for O-acetyl-N-picolinoyl hydroxylamine is documented, its synthesis can be inferred from analogous hydroxylamine protections :
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Protection of Hydroxylamine:
Hydroxylamine is first protected at the nitrogen using picolinoyl chloride. In a typical protocol , N-Boc-hydroxylamine reacts with picolinoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-picolinoyl hydroxylamine (Scheme 1a). -
Acetylation of the Hydroxyl Group:
The free hydroxyl group is acetylated using acetyl chloride or acetic anhydride. For example, in the synthesis of O-pivaloyl hydroxylamine , triflic acid catalyzes the acylation of tert-butyl carbamate derivatives (Scheme 1b). Adapting this, N-picolinoyl hydroxylamine could be treated with acetyl chloride in DCM/TEA to install the O-acetyl group.
Table 1. Hypothetical Synthesis of O-Acetyl-N-Picolinoyl Hydroxylamine
Step | Reagents/Conditions | Expected Yield | Reference Method |
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1 | Picolinoyl chloride, TEA, DCM, 0°C→RT | 70–85% | |
2 | Acetyl chloride, TEA, DCM, 0°C→RT | 65–80% |
Spectroscopic Characterization
Key spectral features predicted from related compounds include:
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¹H NMR: A singlet at δ 2.1–2.3 ppm for the acetyl methyl group; pyridyl protons as multiplet (δ 7.4–8.7 ppm) .
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¹³C NMR: Carbonyl signals at δ 167–170 ppm (acetyl) and 160–165 ppm (picolinoyl) .
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IR: Strong stretches at 1740 cm⁻¹ (C=O, acetyl) and 1650 cm⁻¹ (C=O, picolinoyl) .
Applications in Organic Synthesis
Directed C–H Functionalization
The picolinoyl group acts as a transient DG in palladium-catalyzed C–H activation. In γ-arylation of amino acids , N-picolinoyl alanine derivatives undergo Pd(II)-mediated C(sp³)–H bond cleavage, forming a six-membered palladacycle intermediate (Figure 1). O-Acetyl-N-picolinoyl hydroxylamine could similarly direct β- or γ-functionalization, with the acetyl group improving solubility during catalysis.
Key Example: He and Chen demonstrated γ-arylation of cyclohexylamino acid using N-picolinoyl DG (Scheme 34). Substrates bearing modified picolinoyl groups (e.g., methylene hydroxyl) showed enhanced DG cleavage post-arylation. By analogy, the acetyl group in O-acetyl-N-picolinoyl hydroxylamine may facilitate milder deprotection conditions compared to traditional picolinamides.
Mechanistic Insights
The DG coordinates to Pd(II), forming a cyclic transition state that lowers the activation energy for C–H metallation. Studies on N-triflamide-protected phenylalanine revealed that six-membered palladacycles (e.g., 17a) favor ortho-acetoxylation, while seven-membered rings (e.g., 17c) enable remote functionalization. The acetyl group’s electron-withdrawing effect may stabilize Pd(IV) intermediates during reductive elimination, though experimental validation is needed.
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility: Predicted log P ≈ 1.2 (from QSAR models of analogous hydroxylamines ), suggesting moderate lipid solubility. The acetyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) .
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Stability: Trisubstituted hydroxylamines exhibit resistance to N–O bond cleavage under physiological conditions . In human hepatocyte assays, similar compounds showed <10% degradation over 2 hours .
Table 2. Comparative Properties of Hydroxylamine Derivatives
Compound | log P | Aqueous Solubility (mg/mL) | Microsomal Stability (% remaining) |
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O-Acetyl-N-picolinoyl* | 1.2 | 0.8–1.2 | 85–90 |
O-Pivaloyl | 2.1 | 0.3 | 78 |
N-Triflamide | 0.9 | 0.5 | 92 |
*Predicted values based on structural analogs.
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